1-(Dimethylamino)-2-methylpropan-2-OL

Catalog No.
S783810
CAS No.
14123-48-9
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Dimethylamino)-2-methylpropan-2-OL

CAS Number

14123-48-9

Product Name

1-(Dimethylamino)-2-methylpropan-2-OL

IUPAC Name

1-(dimethylamino)-2-methylpropan-2-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-6(2,8)5-7(3)4/h8H,5H2,1-4H3

InChI Key

XTYRIICDYQTTTC-UHFFFAOYSA-N

SMILES

CC(C)(CN(C)C)O

Canonical SMILES

CC(C)(CN(C)C)O

1-(Dimethylamino)-2-methylpropan-2-ol, also known as N,N-dimethylisopropanolamine, is a tertiary amine and alcohol compound with the molecular formula C5H13NOC_5H_{13}NO and a molecular weight of 117.19 g/mol. This compound features a dimethylamino group attached to a tertiary alcohol structure, characterized by its high boiling point and significant solubility in water and organic solvents. The compound is utilized in various

  • Oxidation: This compound can be oxidized to produce corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form secondary amines with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
  • Addition Reactions: The compound can participate in addition reactions with electrophiles, forming new carbon-nitrogen or carbon-oxygen bonds.

While specific biological activities of 1-(Dimethylamino)-2-methylpropan-2-ol are less documented, its structural characteristics suggest potential interactions in biological systems. It is used in studies related to enzyme mechanisms and can act as a buffer in biochemical assays. Its ability to interact with various biological molecules may also position it as a candidate for further pharmacological exploration.

The synthesis of 1-(Dimethylamino)-2-methylpropan-2-ol can be achieved through several methods:

  • Reaction of Dimethylamine with Acetone: This method involves the reaction of dimethylamine with acetone, followed by reduction using sodium borohydride or lithium aluminum hydride.
  • Direct Reaction with Hydrochloric Acid: Another common route includes mixing 2-methylpropan-2-ol with dimethylamine in a suitable solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt of the product.

1-(Dimethylamino)-2-methylpropan-2-ol has diverse applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis, particularly for forming amides and esters.
  • Biology: Serves as a precursor for biologically active molecules and is involved in enzyme mechanism studies.
  • Industry: Employed in the production of surfactants, emulsifiers, polymers, resins, and other industrial chemicals.

1-(Dimethylamino)-2-methylpropan-2-ol can be compared with several similar compounds:

Compound NameStructural DifferencesUnique Properties
1-(Dimethylamino)-2-propanolLacks the methyl group on the second carbon atomDifferent reactivity due to structural variations
2-(Dimethylamino)ethanolContains an ethyl group instead of a propyl groupAlters steric effects and reactivity
N,N-Dimethyl-1-propanamineDifferent arrangement of the dimethylamino groupDistinct chemical properties due to structural differences
3-Dimethylamino-1-propanolHydroxyl group positioned differentlyAffects chemical properties and reactivity

The uniqueness of 1-(Dimethylamino)-2-methylpropan-2-ol lies in its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in various

The compound 1-(Dimethylamino)-2-methylpropan-2-ol exhibits significant nucleophilic character owing to its tertiary amine functionality and hydroxyl group. The tertiary nitrogen atom serves as the primary nucleophilic site, with a nucleophilicity index ranging from 8.2 to 9.5, comparable to other tertiary amines used in organic synthesis [1] . The conjugate acid of the tertiary amine displays a pKa value of 10.2, indicating substantial basicity and nucleophilic reactivity under physiological and synthetic conditions [3].

The nucleophilic properties stem from the lone pair electrons on the nitrogen atom, which are enhanced by the electron-donating methyl groups attached to the nitrogen center. This electronic environment creates a nucleophilicity index of 9.0-10.2 for the lone pair electrons, making them highly reactive toward electrophilic centers [1] . The primary hydroxyl group, while less nucleophilic than the tertiary nitrogen, contributes additional reactivity with a nucleophilicity index of 3.5-4.2 [5] [6].

Nucleophilic SiteNucleophilicity IndexpKa ValueReaction PreferenceSteric HindranceElectronic Effects
Tertiary Nitrogen8.2-9.510.2 (conjugate acid)Electrophilic carbonsModerateElectron donating
Primary Hydroxyl3.5-4.215.5 (estimated)Carbonyl carbonsLowElectron withdrawing
Methyl Groups (C-H)1.2-2.048-50 (C-H)Radical abstractionHighElectron donating
Tertiary Carbon0.8-1.545-48Nucleophilic substitutionVery HighElectron donating
Lone Pair Electrons9.0-10.2N/AProton acceptorNoneElectron rich

The reaction mechanisms involving 1-(Dimethylamino)-2-methylpropan-2-ol follow classical nucleophilic pathways. In acyl transfer reactions, the compound exhibits SN2 mechanism at carbonyl carbons with activation energies ranging from 45-65 kJ/mol [7]. The rate-determining step involves nucleophilic attack by the tertiary nitrogen on the electrophilic carbon center, followed by tetrahedral intermediate formation and subsequent leaving group departure [8] [9].

Alkyl halide substitution reactions proceed through SN2 mechanisms at alkyl carbons, with activation energies between 50-80 kJ/mol [1] . The tertiary nitrogen acts as the nucleophile, displacing halide ions through backside attack. Polar aprotic solvents facilitate these reactions by stabilizing the nucleophile while not significantly solvating the leaving group [10].

Catalytic Activation Pathways

The catalytic properties of 1-(Dimethylamino)-2-methylpropan-2-ol arise from its dual functionality as both a nucleophile and a base. The tertiary amine group can coordinate to metal centers, acting as a Lewis base with coordination energies ranging from 20-40 kJ/mol [3] [11]. This coordination ability makes the compound effective in metal-catalyzed reactions, particularly those involving copper, palladium, and other transition metals [12] [13].

The compound demonstrates significant catalytic activity in urethane and epoxy systems, where it functions as a catalyst for polymerization reactions [3]. The tertiary amine activates isocyanate groups toward nucleophilic attack by alcohols, facilitating urethane bond formation through a dual activation mechanism. The nitrogen coordinates to the isocyanate carbon, increasing its electrophilicity, while simultaneously abstracting a proton from the alcohol nucleophile [3] [14].

In organocatalytic systems, 1-(Dimethylamino)-2-methylpropan-2-ol exhibits behavior similar to related tertiary amines like 4-dimethylaminopyridine in nucleophilic catalysis [11] [13]. The mechanism involves initial nucleophilic attack by the tertiary nitrogen on electrophilic substrates, forming activated intermediates that undergo subsequent reactions with nucleophiles [12] [15].

Reaction TypeMechanismRate Determining StepActivation Energy (kJ/mol)Solvent Effects
Acyl TransferSN2 at carbonyl carbonNucleophilic attack45-65Polar aprotic favored
Alkyl Halide SubstitutionSN2 at alkyl carbonC-X bond breaking50-80Polar aprotic favored
Carbonyl AdditionNucleophilic additionC-N bond formation30-50Protic solvents stabilize
Proton TransferBrønsted baseProton abstraction15-25Protic solvents favored
Metal CoordinationLewis base coordinationMetal-N bond formation20-40Coordinating solvents

The catalytic activation involves a relay mechanism where the tertiary amine alternates between nucleophilic and basic modes. This dual functionality allows the compound to activate both electrophilic and nucleophilic partners in catalytic cycles [11] [13]. The activation energies for catalytic processes are generally lower (20-30 kJ/mol) compared to stoichiometric reactions, reflecting the catalytic enhancement [3] [12].

Photocatalytic Transformation Research

Titanium Dioxide-Mediated Degradation Studies

The photocatalytic degradation of 1-(Dimethylamino)-2-methylpropan-2-ol using titanium dioxide has been extensively studied to understand the transformation pathways and kinetics [16] [17]. Under UV-A radiation at 365 nm in the presence of titanium dioxide particles, the compound undergoes complete oxidation within 20 hours, with mineralization exceeding 90% after 64 hours of treatment [16] [17].

The photocatalytic process follows multiple degradation pathways, each characterized by distinct intermediates and kinetic profiles. The primary pathway involves oxidation of the primary alcohol group, leading to aldehyde formation followed by carboxylic acid generation [16] [17]. This sequential oxidation occurs through surface-mediated reactions on the titanium dioxide catalyst with quantum yields ranging from 0.15 to 0.25 [16].

The second major pathway involves rupture of the N-C bond, resulting in the formation of 2-methylpropanal and acetone as primary products [16] [17]. This radical-induced bond breaking occurs with quantum yields of 0.10-0.20 and represents a significant degradation route under photocatalytic conditions [16]. The mechanism involves hydroxyl radical attack at the carbon-nitrogen bond, leading to homolytic cleavage and formation of carbon-centered radicals [16] [17].

Degradation PathwayInitial StepIntermediate ProductsMechanismTime ScaleQuantum Yield
Primary Alcohol OxidationOxidation of -CH2OH groupAldehyde → Carboxylic acidSequential oxidation via TiO2 surface5-10 hours0.15-0.25
N-C Bond RuptureCleavage of N-C bond2-Methylpropanal + AcetoneRadical-induced bond breaking3-8 hours0.10-0.20
Cyclization to OxazolidineIntramolecular cyclizationOxazolidine derivativesIntramolecular nucleophilic attack8-15 hours0.05-0.15
Hydroxyl Radical AttackOH- radical formationVarious oxidized fragmentsSurface-generated OH- radicals2-6 hours0.20-0.35

The third degradation pathway involves cyclization of the beta-amino alcohol group to form oxazolidine derivatives [16] [17]. This intramolecular cyclization occurs through nucleophilic attack of the nitrogen on the carbon bearing the hydroxyl group, facilitated by the photocatalytic conditions. The quantum yield for this pathway is lower (0.05-0.15) but represents an important transformation route [16].

Ultraviolet-Induced Reaction Mechanisms

The ultraviolet-induced photocatalytic mechanisms operate through generation of reactive oxygen species on the titanium dioxide surface [16] [17] [18]. Upon UV-A irradiation, titanium dioxide generates electron-hole pairs that subsequently react with adsorbed water and oxygen to produce hydroxyl radicals and superoxide anions [18] [19].

The hydroxyl radicals formed at the catalyst surface exhibit high reactivity toward 1-(Dimethylamino)-2-methylpropan-2-ol, with rate constants ranging from 10^9 to 10^10 M^-1s^-1 [16] [17]. These radicals attack various positions on the molecule, including the carbon-hydrogen bonds, the nitrogen center, and the hydroxyl group [16] [17].

The photocatalytic mechanism involves initial adsorption of the substrate onto the titanium dioxide surface, followed by radical-mediated oxidation reactions [16] [17] [19]. The surface-bound hydroxyl radicals preferentially attack the most electron-rich sites, leading to the formation of carbon-centered radicals that subsequently undergo further oxidation or fragmentation [16] [17].

Direct photolysis of the substrate also occurs under UV irradiation, though with lower quantum yields (0.01-0.05) compared to the titanium dioxide-mediated processes [16] [17]. The direct photolysis involves absorption of UV light by the substrate, leading to electronic excitation and subsequent bond breaking or rearrangement reactions [16].

Thermodynamic and Kinetic Analysis

The thermodynamic properties of 1-(Dimethylamino)-2-methylpropan-2-ol have been characterized through experimental measurements and theoretical calculations [5] [6] [3]. The compound exhibits a boiling point of 130°C and a density of 0.8588 g/mL at 20°C, reflecting its molecular structure and intermolecular interactions [5] [6].

The enthalpy of formation is estimated at approximately -350 kJ/mol, indicating thermodynamic stability of the compound [20] [21]. The entropy value of approximately 250 J/mol·K reflects the molecular flexibility and conformational freedom of the tertiary amine and hydroxyl groups [20] [21]. The Gibbs free energy of formation (-275 kJ/mol) confirms the thermodynamic favorability of the compound's formation [20] [21].

ParameterValueReference/Notes
Boiling Point130°CExperimental data from multiple sources
Density0.8588 g/mL at 20°CMeasured at standard conditions
Refractive Index1.4215 at 20°COptical property measurement
Flash Point67°CSafety parameter
Vapor Pressure17.5 hPa at 20°CVolatility measurement
Ignition Temperature225°CThermal stability limit
pH (100 g/L, H2O)11.0Basic due to tertiary amine
Heat Capacity (estimated)~200 J/mol·KEstimated from structural analysis
Enthalpy of Formation (estimated)~-350 kJ/molEstimated from thermochemical cycles

The kinetic analysis reveals that the compound participates in various reaction types with different activation energies and rate constants [22] [23]. Nucleophilic substitution reactions exhibit activation energies of 45-65 kJ/mol, while hydroxyl radical oxidation reactions show lower barriers of 25-35 kJ/mol [22] [23]. The catalytic activation pathways demonstrate reduced activation energies of 20-30 kJ/mol, highlighting the catalytic enhancement effect [22] [23].

The temperature dependence of reaction rates follows Arrhenius behavior for most processes, with strong temperature effects observed for thermal decomposition and cyclization reactions [22] [23]. The activation energy for carbon dioxide absorption with related diamines is 39.47 kJ/mol, lower than monoethanolamine (46.6 kJ/mol), indicating enhanced reactivity [22] [24].

Reaction TypeActivation Energy (kJ/mol)Rate Constant (at 298K)Temperature DependenceMechanism
Nucleophilic Substitution45-6510^6 - 10^8 M^-1s^-1Strong (Arrhenius)SN2 pathway predominant
Hydroxyl Radical Oxidation25-3510^9 - 10^10 M^-1s^-1ModerateOH radical attack at C-H bonds
Photocatalytic Degradation30-4010^-4 - 10^-3 s^-1ModerateMultiple pathways via TiO2 surface
Catalytic Activation20-3010^4 - 10^6 M^-1s^-1ModerateCoordination to metal centers

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

1-(DIMETHYLAMINO)-2-METHYLPROPAN-2-OL

Dates

Last modified: 08-15-2023

Explore Compound Types